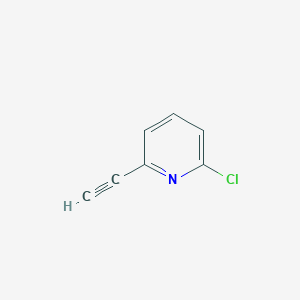

2-Chloro-6-ethynylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHUJSRUQYVASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661257 | |

| Record name | 2-Chloro-6-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914950-09-7 | |

| Record name | 2-Chloro-6-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-ethynylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-ethynylpyridine is a key heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring substituted with both a reactive chloro group and a versatile ethynyl moiety, makes it a valuable precursor for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective, stepwise modifications, providing a robust platform for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive overview of the physical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in research and development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published in readily accessible safety data sheets, the following table summarizes its known and computed properties. The lack of extensive experimental data highlights the specialized nature of this reagent, primarily synthesized and used within research and development contexts.

| Property | Value | Source |

| CAS Number | 914950-09-7 | [1] |

| Molecular Formula | C₇H₄ClN | [1] |

| Molecular Weight | 137.57 g/mol | [1] |

| Physical State | Solid | [2][3] |

| Melting Point | No data available | [2][3] |

| Boiling Point | No data available | [2][3] |

| Solubility | No data available | [2][3] |

| Computed XLogP3 | 2 | [1] |

Hazard Information: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation[2]. Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a two-step process commencing with 2,6-dichloropyridine. This process involves a Sonogashira coupling reaction with a protected acetylene, followed by a deprotection step. The use of a protecting group, such as trimethylsilyl (TMS), is crucial to prevent side reactions and ensure the selective formation of the mono-alkynylated product.

Step 1: Sonogashira Coupling of 2,6-Dichloropyridine with (Trimethylsilyl)acetylene

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes[4]. In this step, one of the chloro groups of 2,6-dichloropyridine is selectively replaced by a (trimethylsilyl)ethynyl group. The reactivity of halopyridines in such cross-coupling reactions generally follows the trend I > Br > Cl, making the reaction of chloropyridines more challenging and often requiring more robust catalytic systems and higher temperatures[5][6].

References

An In-Depth Technical Guide to 2-Chloro-6-ethynylpyridine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-6-ethynylpyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical structure, spectroscopic signature, synthesis, and reactivity, with a particular focus on its application in the development of novel therapeutics, including kinase inhibitors. This document is intended to serve as a practical resource, blending established chemical principles with actionable protocols and expert insights.

Core Molecular Attributes of this compound

This compound is a disubstituted pyridine derivative featuring a chlorine atom and an ethynyl group at the 2 and 6 positions, respectively. This unique arrangement of functional groups imparts a distinct reactivity profile that makes it a valuable synthon in organic synthesis.

Chemical Structure and Formula

The structural representation and key identifiers for this compound are provided below.

Chemical Structure:

A 2D representation of this compound. [1]

Molecular Formula: C₇H₄ClN[1]

Canonical SMILES: C#CC1=NC(=CC=C1)Cl[1]

InChI Key: ZOHUJSRUQYVASP-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 137.57 g/mol | --INVALID-LINK-- |

| CAS Number | 914950-09-7 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Storage Conditions | Inert atmosphere, 2-8°C | --INVALID-LINK-- |

Spectroscopic Characterization: The Molecular Fingerprint

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the acetylenic proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.3 - 7.5 | d | ~7-8 | Ortho-coupling to H-4. |

| H-4 | 7.6 - 7.8 | t | ~7-8 | Triplet due to coupling with H-3 and H-5. |

| H-5 | 7.2 - 7.4 | d | ~7-8 | Ortho-coupling to H-4. |

| Acetylenic H | ~3.1 | s | - | The acetylenic proton is typically a sharp singlet. |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~151 | Carbon bearing the chloro group. |

| C-3 | ~127 | Aromatic CH. |

| C-4 | ~139 | Aromatic CH. |

| C-5 | ~122 | Aromatic CH. |

| C-6 | ~142 | Carbon attached to the ethynyl group. |

| Acetylenic C-1 | ~82 | Acetylenic carbon attached to the pyridine ring. |

| Acetylenic C-2 | ~78 | Terminal acetylenic carbon. |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most commonly achieved through a Sonogashira coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2]

Retrosynthetic Analysis and Strategic Considerations

The logical precursor for the synthesis of this compound is 2,6-dichloropyridine. The key challenge lies in achieving selective mono-alkynylation, as the starting material possesses two reactive sites.

Retrosynthetic approach for this compound.

The reactivity of halopyridines in Sonogashira coupling follows the general trend: I > Br > Cl.[3] This lower reactivity of the chloro-substituent necessitates more forcing reaction conditions or the use of highly active catalyst systems to achieve good yields. To control the selectivity of the reaction and prevent the formation of the di-alkynylated byproduct, a protected alkyne such as trimethylsilylacetylene (TMSA) is often employed. The TMS group can be subsequently removed under mild conditions.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the synthesis of this compound from 2,6-dichloropyridine.

Materials:

-

2,6-Dichloropyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1M in THF

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a dry, oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dichloropyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine (2.0 equiv). Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.1 equiv) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification of Silylated Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-chloro-6-((trimethylsilyl)ethynyl)pyridine.

-

Desilylation: Dissolve the purified intermediate in THF and treat with TBAF (1.1 equiv) at room temperature. Stir for 1-2 hours until the reaction is complete (monitored by TLC).

-

Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield this compound.

Reactivity and Synthetic Utility in Drug Discovery

The presence of both a nucleophilic nitrogen atom in the pyridine ring, a reactive chloro group amenable to substitution, and a versatile terminal alkyne makes this compound a highly valuable building block in medicinal chemistry.

The Sonogashira Coupling: A Gateway to Molecular Complexity

The terminal alkyne of this compound is a key functional handle for further molecular elaboration, primarily through the Sonogashira cross-coupling reaction.[2] This reaction allows for the facile introduction of a wide range of aryl and heteroaryl moieties, which are common structural motifs in biologically active molecules.

References

Foreword: The Strategic Value of a Bifunctional Building Block

An In-Depth Technical Guide to 2-Chloro-6-ethynylpyridine (CAS 914950-09-7)

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of molecular construction is paramount. The strategic selection of starting materials—building blocks—can dramatically influence the length, yield, and ultimate success of a synthetic campaign. This compound is a quintessential example of such a strategic building block. It presents two distinct and highly valuable reactive centers on a stable pyridyl core: a chloro substituent amenable to a host of nucleophilic substitution and cross-coupling reactions, and a terminal alkyne, a gateway to click chemistry, Sonogashira couplings, and numerous other transformations. This guide provides a deep dive into the synthesis, characterization, and application of this versatile molecule, offering field-proven insights for its effective utilization in research and development.

Physicochemical & Structural Properties

This compound is a solid at room temperature, possessing the key structural features of a pyridine ring substituted at the 2- and 6-positions.[1] This substitution pattern is crucial as it influences the electronic properties and reactivity of both the ring and its functional groups.

| Property | Value | Source(s) |

| CAS Number | 914950-09-7 | [1][2] |

| Molecular Formula | C₇H₄ClN | [2] |

| Molecular Weight | 137.56 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | (6-Chloropyridin-2-yl)acetylene | [2] |

| Physical Form | Solid | - |

| Topological Polar Surface Area | 12.9 Ų | [2] |

| InChIKey | ZOHUJSRUQYVASP-UHFFFAOYSA-N | [2] |

Synthesis Methodology: A Strategic Two-Step Approach

A robust and common strategy for the synthesis of this compound involves a protected alkyne strategy, leveraging the differential reactivity of the halogen substituents on a readily available starting material, 2,6-dichloropyridine. The process consists of a selective mono-alkynylation followed by deprotection.

Causality of the Synthetic Design:

The core of this synthesis is a Sonogashira cross-coupling reaction. Using a protected alkyne, such as trimethylsilylacetylene (TMSA), is critical. Direct coupling with acetylene gas is technically challenging and can lead to undesired side products, including symmetrical di-alkynylation. The trimethylsilyl (TMS) group serves as an excellent protecting group that is stable under the coupling conditions but can be removed under mild, specific conditions.[3] The mono-substitution is achieved by carefully controlling the stoichiometry of the reagents.

Protocol 1: Synthesis of this compound

Step 1: Sonogashira Coupling of 2,6-Dichloropyridine with Trimethylsilylacetylene

-

Inert Atmosphere: To a dry Schlenk flask, add 2,6-dichloropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed triethylamine (TEA, 4.0 eq) as the solvent and base, followed by trimethylsilylacetylene (1.1 eq).

-

Reaction: Stir the mixture at 60-70 °C and monitor the reaction progress by TLC or GC-MS until the starting 2,6-dichloropyridine is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-chloro-6-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

-

Reaction Setup: Dissolve the purified 2-chloro-6-((trimethylsilyl)ethynyl)pyridine (1.0 eq) from the previous step in methanol (approx. 0.2 M solution).

-

Deprotection: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and extract with ethyl acetate (3x).

-

Final Product: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, this compound, which can be further purified by chromatography or recrystallization if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon environments can be predicted by considering the substituent effects on the pyridine ring. The electron-withdrawing chloro and ethynyl groups will influence the chemical shifts of the ring protons and carbons.

| Predicted ¹H NMR (400 MHz, CDCl₃) | Predicted ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | Multiplicity |

| ~7.65 | t, J ≈ 7.8 Hz |

| ~7.40 | d, J ≈ 7.7 Hz |

| ~7.25 | d, J ≈ 7.7 Hz |

| ~3.15 | s |

Justification: The predicted shifts are based on data from 2-chloropyridine and 2-ethynylpyridine. The triplet for H-4 and two doublets for H-3/H-5 are characteristic of a 2,6-disubstituted pyridine. The acetylenic proton is expected in the 3.0-3.2 ppm range. Carbon shifts are assigned based on known substituent effects on the pyridine ring.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key alkyne functional group.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3300 | C≡C-H stretch | Strong, sharp |

| ~3100-3000 | C-H aromatic stretch | Medium |

| ~2115 | C≡C stretch | Medium to weak, sharp |

| ~1570, 1450 | C=C, C=N ring stretch | Medium to strong |

| ~780 | C-Cl stretch | Strong |

Justification: The terminal alkyne C-H stretch around 3300 cm⁻¹ is a highly diagnostic, sharp peak.[5][6] The C≡C triple bond stretch is also characteristic, though its intensity can be variable.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic pattern.

-

Expected M⁺: 137.00 (for ³⁵Cl) and 139.00 (for ³⁷Cl).

-

Key Feature: The presence of a prominent M+2 peak at approximately one-third the intensity of the molecular ion peak is the classic isotopic signature for a molecule containing one chlorine atom.[2]

Key Reactions & Applications: The Sonogashira Coupling

The primary utility of this compound is as a versatile partner in cross-coupling reactions. The terminal alkyne readily participates in Sonogashira coupling, allowing for the construction of complex aryl-alkynyl-pyridine structures, which are prevalent scaffolds in medicinal chemistry.

Mechanism: The Palladium-Copper Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[7] The palladium cycle is responsible for activating the aryl halide, while the copper cycle activates the terminal alkyne.

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Reductive Elimination: After transmetalation, the desired product is formed, and the Pd(0) catalyst is regenerated.

-

-

Copper Cycle:

-

π-Alkyne Complex: Cu(I) coordinates with the terminal alkyne, increasing its acidity.

-

Acetylide Formation: A base deprotonates the alkyne to form a copper acetylide intermediate.

-

-

Transmetalation: This is the key step where the cycles intersect. The organic group from the copper acetylide is transferred to the palladium center, displacing the halide.

Protocol 2: Representative Sonogashira Coupling with this compound

This protocol describes the coupling of this compound with 4-iodotoluene.

-

Inert Atmosphere: To a dry Schlenk flask, add 4-iodotoluene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add degassed THF as the solvent, followed by diisopropylamine (DIPA) as the base (3.0 eq).

-

Substrate Addition: Dissolve this compound (1.2 eq) in a small amount of degassed THF and add it to the reaction mixture via syringe.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete in 2-4 hours. Monitor progress by TLC.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography to yield the desired coupled product, 2-chloro-6-((4-methylphenyl)ethynyl)pyridine.

Safety & Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Do not handle until all safety precautions have been read and understood. Avoid breathing dust, mist, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.

Conclusion

This compound stands out as a highly effective and strategic building block for chemical synthesis. Its dual reactivity, stemming from the chloro and terminal ethynyl functionalities, provides a robust platform for constructing complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, particularly in cornerstone reactions like the Sonogashira coupling, empowers researchers to leverage its full potential in the rapid development of novel pharmaceuticals and advanced materials.

References

- 1. 914950-09-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | C7H4ClN | CID 44887026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.org [mdpi.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Ethynyl pyridine [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

A Guide to the Synthesis of 2-chloro-6-ethynylpyridine: A Key Intermediate for Advanced Research

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-chloro-6-ethynylpyridine, a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Starting from the commercially available 2,6-dichloropyridine, this document outlines a robust two-step synthetic strategy, grounded in the principles of modern organometallic chemistry. We will delve into the mechanistic intricacies of the Sonogashira cross-coupling reaction and the subsequent deprotection, offering field-proven insights to guide researchers toward successful synthesis.

Strategic Overview: A Two-Step Pathway

The conversion of 2,6-dichloropyridine to this compound is efficiently achieved through a two-step sequence:

-

Mono-alkynylation via Sonogashira Coupling: A selective Sonogashira cross-coupling reaction is performed on 2,6-dichloropyridine with a protected alkyne, typically trimethylsilylacetylene (TMSA). The use of a silyl protecting group is critical to prevent undesirable side reactions of the terminal alkyne.[1]

-

Deprotection: The resulting intermediate, 2-chloro-6-((trimethylsilyl)ethynyl)pyridine, undergoes facile removal of the trimethylsilyl (TMS) group to yield the final product.

This strategy allows for precise control over the introduction of the ethynyl moiety, leveraging the well-established reactivity patterns of palladium-catalyzed cross-coupling reactions.

References

2-Chloro-6-ethynylpyridine spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-6-ethynylpyridine

This guide provides a comprehensive analysis of the key spectral data for this compound (C₇H₄ClN), a heterocyclic aromatic compound of interest in synthetic chemistry. As a critical building block, understanding its structural and electronic properties through spectroscopic techniques is paramount for researchers in drug development and materials science. This document moves beyond a simple data repository, offering insights into the causal relationships between the molecular structure and its spectral output, grounded in fundamental principles and supported by authoritative references.

Molecular Structure and Key Properties

This compound is a disubstituted pyridine ring. The strategic placement of an electron-withdrawing chloro group and a π-rich ethynyl group creates a unique electronic environment that is clearly reflected in its spectral data.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClN | --INVALID-LINK--[1] |

| Molecular Weight | 137.56 g/mol | --INVALID-LINK--[1] |

| Monoisotopic Mass | 137.0032268 Da | --INVALID-LINK--[1] |

| CAS Number | 914950-09-7 | --INVALID-LINK--[2] |

To facilitate the discussion of NMR data, the following numbering scheme is used:

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis of this compound in a standard deuterated solvent like CDCl₃ is detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show four distinct signals: three in the aromatic region corresponding to the pyridine ring protons and one for the acetylenic proton. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent significantly deshields the ring protons, shifting them downfield relative to benzene (7.36 ppm).[3]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | 7.70 - 7.80 | Triplet (t) | J(H4,H3) ≈ 7.8, J(H4,H5) ≈ 7.8 | Located between two CH groups, exhibiting triplet splitting. It is the most central proton of the pyridine ring system. |

| H5 | 7.55 - 7.65 | Doublet of doublets (dd) | J(H5,H4) ≈ 7.8, J(H5,H3) ≈ 1.0 | Coupled to H4 (ortho) and H3 (meta). The ethynyl group has a weaker deshielding effect compared to the chloro group. |

| H3 | 7.40 - 7.50 | Doublet of doublets (dd) | J(H3,H4) ≈ 7.8, J(H3,H5) ≈ 1.0 | Coupled to H4 (ortho) and H5 (meta). Positioned adjacent to the strongly electron-withdrawing chloro group, leading to a downfield shift. |

| H7 | 3.20 - 3.30 | Singlet (s) | N/A | The acetylenic proton resides in the shielding cone of the triple bond's cylindrical π-electron cloud, causing an upfield shift compared to aromatic or vinylic protons.[4] |

Rationale behind Predictions: The chemical shifts for substituted pyridines are well-documented. For 2-chloropyridine, the proton shifts are observed downfield due to the inductive effect of chlorine and the nitrogen heteroatom.[5] The ethynyl group introduces anisotropy that influences adjacent protons. The predicted values are synthesized from data for 2-chloropyridine, 2-ethynylpyridine, and general substituent effects in aromatic systems.[6][7]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display seven signals, corresponding to the seven carbon atoms in the molecule. The carbons directly attached to electronegative atoms (N, Cl) will be the most deshielded.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale |

| C2 | 151-153 | Attached to both nitrogen and chlorine, resulting in strong deshielding. Carbon atoms in similar environments in 2-chloropyridine appear in this region.[8] |

| C6 | 145-147 | Attached to nitrogen and the sp-hybridized C7. The deshielding effect is significant due to the adjacent heteroatom. |

| C4 | 139-141 | The C4 carbon in the pyridine ring typically resonates in this downfield region, influenced by the overall aromatic system. |

| C3 | 125-127 | Shielded relative to C4 and less affected by the remote ethynyl group. |

| C5 | 121-123 | Shielded relative to C3 due to the weaker inductive effect of the ethynyl group compared to the chloro group. |

| C7 (C≡C-H) | 81-83 | The terminal alkyne carbon (sp-hybridized) appears in this characteristic upfield region.[9] |

| C8 (C≡C-H) | 78-80 | The internal alkyne carbon (sp-hybridized) is typically found slightly upfield from the terminal one.[9] |

Causality Insight: The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. The sp² carbons of the pyridine ring are found between 120-155 ppm, while the sp carbons of the alkyne are distinctively upfield (70-90 ppm), making them easy to identify.[9] The substituent effects of chlorine and the alkyne group are additive, allowing for a reliable prediction of the chemical shift for each carbon atom.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups based on their vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the terminal alkyne and the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Authoritative Grounding |

| ~3300 | Strong, Sharp | ≡C-H Stretch | This is a highly characteristic and diagnostic band for terminal alkynes. Its sharpness and intensity make it a reliable indicator.[11][12] |

| 2100-2260 | Medium to Weak | C≡C Stretch | The carbon-carbon triple bond stretch appears in a relatively uncongested region of the spectrum. Its intensity is weaker for conjugated alkynes.[4][12] |

| ~3050-3100 | Medium to Weak | Aromatic C-H Stretch | These absorptions appear just above 3000 cm⁻¹, typical for sp² C-H bonds.[13] |

| 1550-1600 | Medium to Strong | Aromatic C=C and C=N Ring Stretch | Multiple bands are expected in this region due to the complex vibrations of the pyridine ring. |

| 1400-1500 | Medium to Strong | Aromatic Ring Skeletal Vibrations | Further characteristic absorptions for the pyridine ring structure. |

| 750-850 | Strong | C-Cl Stretch | The carbon-chlorine bond vibration typically appears in this region of the fingerprint domain. |

| 610-700 | Strong, Broad | ≡C-H Bend | The out-of-plane bending vibration for the terminal alkyne C-H is another key diagnostic feature.[12] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Expected Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 137 . Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 139 with approximately one-third the intensity of the m/z 137 peak.[14] This isotopic signature is a definitive indicator of the presence of one chlorine atom.

-

Key Fragmentation Pathways: Fragmentation under EI conditions involves the cleavage of the weakest bonds to form stable ions.[15]

-

Loss of Cl: Fragmentation of the C-Cl bond would yield a fragment at m/z 102 .[16]

-

Loss of Acetylene (C₂H₂): Cleavage of the bond between the ring and the ethynyl group could result in the loss of acetylene, leading to a fragment at m/z 111 .

-

Loss of HCN: A common fragmentation pathway for pyridine rings is the expulsion of hydrogen cyanide, which would lead to a fragment at m/z 110 from the molecular ion.[17]

-

Table 4: Predicted Major Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Rationale |

| 137/139 | [C₇H₄ClN]⁺ (M⁺/M+2) | Molecular ion peak and its chlorine isotope peak. |

| 110 | [C₆H₄N]⁺ | Loss of HCN from the pyridine ring. |

| 102 | [C₇H₄N]⁺ | Loss of a chlorine radical (•Cl). |

| 75 | [C₅H₃]⁺ | Further fragmentation, potentially from the loss of Cl and HCN. |

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

IR Spectroscopy Protocol

-

Method: Use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer for rapid, solvent-free analysis.

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 50°C and ramping to 280°C at 10°C/min to ensure proper elution.

-

MS Ionization: Use standard Electron Ionization (EI) at 70 eV. This standardized energy ensures that the resulting fragmentation patterns are reproducible and comparable to library spectra.[15]

-

MS Analysis: Scan a mass range from m/z 40 to 400.

-

Data Interpretation: Analyze the resulting total ion chromatogram to identify the peak corresponding to the compound. Examine the mass spectrum of this peak to identify the molecular ion, the M+2 isotope pattern, and the key fragment ions.

Integrated Analytical Workflow

The confirmation of the structure and purity of this compound is not reliant on a single technique but on the convergence of evidence from multiple analyses. The workflow below illustrates this synergistic relationship.

References

- 1. This compound | C7H4ClN | CID 44887026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 914950-09-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. uni-saarland.de [uni-saarland.de]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-ethynylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-6-ethynylpyridine, a key building block in medicinal chemistry. In the absence of extensive published quantitative solubility data, this document emphasizes the theoretical principles governing its solubility and presents a detailed, field-proven experimental protocol for its determination. Understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation development. This guide is intended to empower researchers with the knowledge to predict, determine, and manipulate the solubility of this compound in a variety of common organic solvents.

Introduction: The Significance of this compound in Drug Discovery

This compound is a valuable heterocyclic compound frequently employed in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its pyridine core is a common motif in many biologically active compounds, and the presence of both a chloro and an ethynyl group provides versatile handles for a wide range of chemical transformations, such as cross-coupling reactions and click chemistry.[1][2][3] The successful execution of these synthetic steps, as well as the subsequent purification and formulation of any resulting drug candidates, is fundamentally dependent on the solubility of this compound in various organic solvents. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a critical parameter for process optimization, scalability, and, ultimately, the successful translation of chemical entities from the laboratory to clinical applications.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key computed properties of this compound are summarized in the table below.[4]

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClN | [4] |

| Molecular Weight | 137.57 g/mol | [4] |

| XLogP3 | 2 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 (the nitrogen atom in the pyridine ring) | [4] |

| Topological Polar Surface Area | 12.9 Ų | [4] |

Expert Insights:

-

The XLogP3 value of 2 suggests that this compound is moderately lipophilic. This indicates a preference for nonpolar or moderately polar organic solvents over water.

-

The absence of hydrogen bond donors and the presence of a single hydrogen bond acceptor (the pyridine nitrogen) are crucial determinants of its solubility.[4] The ability to accept a hydrogen bond suggests that it will have favorable interactions with protic solvents like alcohols.

-

The low topological polar surface area further supports its tendency to be soluble in less polar organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular forces.

Factors Influencing the Solubility of this compound:

-

Polarity: The molecule possesses both polar (the chloro-pyridine ring) and nonpolar (the ethynyl group) regions, giving it a moderate overall polarity.

-

Hydrogen Bonding: Its ability to act as a hydrogen bond acceptor allows for specific interactions with protic solvents.

-

van der Waals Forces: These non-specific interactions will be present between this compound and all organic solvents.

-

Dipole-Dipole Interactions: The polar nature of the C-Cl bond and the pyridine ring will lead to dipole-dipole interactions with polar solvents.

The interplay of these factors can be visualized in the following diagram:

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of readily available quantitative data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment

-

This compound (purity ≥98%)

-

A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, toluene, hexane) of analytical grade or higher

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow is designed to ensure accuracy and reproducibility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Standard Solutions for HPLC Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of at least five different concentrations.

-

Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 20-30 mg) to a known volume (e.g., 1-2 mL) of each organic solvent to be tested. The key is to ensure that undissolved solid remains.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent (the same as used for the calibration standards) to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis and Quantification:

-

Inject the diluted samples into the HPLC system.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that specific solvent at the experimental temperature.

-

Anticipated Solubility Trends and Interpretation

Based on the physicochemical properties of this compound, the following solubility trends can be anticipated:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The ability of the pyridine nitrogen to accept hydrogen bonds from the solvent will significantly enhance solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran | Moderate to High | Favorable dipole-dipole interactions between the solvent and the polar regions of the solute will drive solubility. |

| Halogenated | Dichloromethane | Moderate to High | Similar polarity and the potential for dipole-dipole interactions will promote solubility. |

| Aromatic | Toluene | Moderate | The nonpolar ethynyl group and the aromatic nature of the pyridine ring will interact favorably with the aromatic solvent. |

| Nonpolar | Hexane, Heptane | Low | The overall moderate polarity of this compound will limit its solubility in highly nonpolar solvents. |

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[5][6] General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, a comprehensive understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. This technical guide provides the theoretical framework and a robust, detailed experimental protocol to enable researchers to confidently and accurately determine the solubility of this important synthetic building block. The insights gained from such studies are invaluable for optimizing reaction conditions, developing effective purification strategies, and advancing the development of novel therapeutics.

References

- 1. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 87512-29-6|2-Chloro-6-(methylsulfonyl)pyridine|BLD Pharm [bldpharm.com]

- 4. This compound | C7H4ClN | CID 44887026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 6. 1211522-78-9 2-Chloro-6-ethynyl-3-methylpyridine AKSci 3623FX [aksci.com]

A Comprehensive Technical Guide to the Stability and Storage of 2-chloro-6-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-6-ethynylpyridine is a pivotal building block in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. Its stability, however, is a critical parameter that dictates its shelf-life, reactivity in complex synthetic schemes, and ultimately, the integrity of downstream applications. This guide provides an in-depth analysis of the chemical stability of this compound, detailing potential degradation pathways and offering evidence-based best practices for its long-term storage and handling. By understanding the inherent reactivity of its constituent functional groups—the chlorinated pyridine ring and the terminal alkyne—researchers can implement protocols that preserve the compound's purity and ensure the reliability of their experimental outcomes.

Introduction: The Synthetic Utility of this compound

This compound has emerged as a significant heterocyclic scaffold in the synthesis of a wide array of functional molecules, including pharmaceuticals and organic materials.[1] The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom activates the molecule for various coupling reactions, while the terminal alkyne provides a reactive handle for cycloadditions, polymerizations, and further functionalization. Its application in Sonogashira couplings, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, underscores its importance in the rapid assembly of complex molecular architectures.[2][3]

Given its crucial role, maintaining the chemical integrity of this compound from procurement to application is paramount. This guide will dissect the factors influencing its stability and provide actionable protocols to mitigate degradation.

Chemical Stability and Potential Degradation Pathways

While this compound is generally stable under normal handling and storage conditions, its bifunctional nature presents several potential degradation pathways, primarily involving the terminal ethynyl group and the chloro-substituted pyridine ring.[4]

The Reactivity of the Terminal Alkyne

The terminal alkyne is the most reactive site for degradation under ambient conditions. Two primary degradation routes are of concern:

-

Polymerization: Ethynylpyridines are known to undergo polymerization, which can be initiated by exposure to acids, bromine, or even spontaneously under certain conditions.[4][5][6][7] This process leads to the formation of conjugated polyacetylenes, resulting in discoloration (often turning yellow or brown) and a decrease in the purity of the material.[1][4] The presence of trace acidic impurities or exposure to atmospheric acids can catalyze this degradation.

-

Oxidative Cleavage: The carbon-carbon triple bond is susceptible to oxidative cleavage by strong oxidizing agents like ozone or potassium permanganate.[3][5][7][8] While these conditions are not typical for storage, contamination with or unintentional exposure to strong oxidizers can lead to the cleavage of the alkyne, yielding a carboxylic acid and carbon dioxide.[7][9]

The Reactivity of the 2-Chloropyridine Moiety

The 2-chloropyridine core is generally more stable but can undergo degradation under specific conditions:

-

Hydrolysis: The chloro-substituent can be susceptible to hydrolysis to form the corresponding 2-hydroxypyridine derivative. However, this reaction typically requires harsh conditions, such as high temperatures or the presence of strong acids or bases, and is not expected to be a significant degradation pathway under recommended storage conditions.[2][4][6][10][11]

-

Photodegradation: Halogenated pyridines can be susceptible to photodegradation.[12] Prolonged exposure to UV light can lead to the formation of various photoproducts, compromising the sample's integrity.[4][13]

The following diagram illustrates the primary potential degradation pathways for this compound.

Caption: Potential degradation pathways of this compound.

Recommended Storage Conditions

To mitigate the aforementioned degradation pathways and ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | Prevents acceleration of potential degradation reactions. Refrigeration can further slow down degradation processes. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and moisture-induced reactions. |

| Light | Amber or Opaque Container | Protects the compound from photodegradation by blocking UV and visible light. |

| Container | Tightly Sealed, Chemically Resistant Glass | Prevents contamination and exposure to the atmosphere. Glass is preferred over plastic to avoid potential leaching.[14] |

| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | Prevents chemical reactions that could lead to degradation or hazardous situations.[4][15] |

Experimental Protocols for Handling and Storage

Adherence to strict handling and storage protocols is essential for preserving the quality of this compound.

Protocol for Aliquoting and Short-Term Storage

-

Preparation: Before opening the main container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture inside the container.

-

Inert Atmosphere: Conduct all manipulations in a glove box or under a gentle stream of an inert gas (argon or nitrogen).

-

Dispensing: Use clean, dry spatulas and glassware. Quickly dispense the desired amount into a pre-weighed, amber glass vial.

-

Sealing: Immediately cap the vial tightly. For added protection, wrap the cap with Parafilm®.

-

Purging: Before sealing the main container, flush the headspace with an inert gas.

-

Storage: Store the aliquot and the main container under the recommended conditions (see Table 1).

Protocol for Long-Term Storage

-

Container Preparation: Use a clean, dry amber glass vial with a PTFE-lined cap.

-

Aliquoting: Under an inert atmosphere, aliquot the desired amount of this compound into the vial.

-

Inert Gas Purge: Flush the vial's headspace with argon or nitrogen for 1-2 minutes.

-

Sealing: Tightly seal the vial with the PTFE-lined cap, followed by a Parafilm® wrap.

-

Secondary Containment: Place the sealed vial inside a larger, opaque container with a desiccant.

-

Storage Location: Store the secondary container in a refrigerator (2-8°C) or a designated cool, dark, and dry chemical storage area.[14]

The following workflow diagram outlines the recommended procedure for long-term storage.

Caption: Recommended workflow for the long-term storage of this compound.

Conclusion

The stability of this compound is intrinsically linked to its chemical environment. By understanding its susceptibility to polymerization, oxidation, hydrolysis, and photodegradation, researchers can implement robust storage and handling protocols. The use of an inert atmosphere, protection from light, and storage at cool to room temperatures are the cornerstones of preserving the integrity of this valuable synthetic intermediate. Adherence to the guidelines presented in this technical guide will not only extend the shelf-life of this compound but also ensure the reproducibility and success of the synthetic endeavors that rely upon it.

References

- 1. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 2. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 3. 9.6 Oxidative Cleavage of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 12. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]

- 13. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

A Senior Application Scientist's Guide to Commercial Sourcing of 2-chloro-6-ethynylpyridine for Drug Discovery

Introduction: The Strategic Importance of 2-chloro-6-ethynylpyridine in Synthesis

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, present in a remarkable number of FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[1] Within this class, this compound (CAS Number: 914950-09-7) has emerged as a highly valuable and versatile building block.[2][3] Its utility stems from the orthogonal reactivity of its two functional handles: the chloro and ethynyl groups.

The terminal alkyne is primed for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which allows for the facile introduction of aryl or vinyl substituents.[4][5][6] The chloride at the 2-position, while less reactive than a corresponding bromide or iodide, can participate in a variety of nucleophilic aromatic substitution or other cross-coupling reactions, often under different catalytic conditions. This differential reactivity allows for sequential, controlled diversification, making it an ideal starting point for the synthesis of complex molecular libraries and targeted drug candidates.[7] Given its role as a foundational reagent, securing a reliable, high-quality commercial source is a critical, yet often overlooked, first step in any discovery program. This guide provides a technical framework for researchers to navigate the supplier landscape, qualify reagents, and ensure the integrity of their synthetic endeavors.

The Commercial Supplier Landscape: Key Considerations

The market for specialized reagents like this compound is diverse, ranging from large, well-known catalog suppliers to smaller, specialized custom synthesis labs. The optimal choice depends on the scale, timeline, and quality requirements of your research.

Key Differentiators:

-

Purity and Documentation: The most critical factor. Suppliers should provide a comprehensive Certificate of Analysis (CoA) with every batch.[8][9][10] This document is the reagent's passport, detailing its identity, purity (typically by HPLC and/or NMR), and levels of residual solvents or other impurities.

-

Scale and Availability: Research-scale quantities (milligrams to grams) are widely available.[2][11][12] However, for later-stage development requiring kilogram quantities, identifying a supplier with scalable manufacturing capabilities is crucial.

-

Technical Support: Reputable suppliers often have technical service departments staffed by scientists who can provide additional data or guidance.[8]

Comparative Analysis of Commercial Suppliers

To aid in the selection process, the following table summarizes the offerings for this compound from several established chemical vendors. This is not an exhaustive list but represents a cross-section of the market.

| Supplier | Purity Specification | Available Quantities | Documentation | Notes |

| Sigma-Aldrich (Merck) | ≥97%[8] | mg to multi-gram scale[8] | CoA, SDS available online[8] | A major, reliable supplier with robust quality control and extensive documentation. Often a first choice for research quantities. |

| Apollo Scientific | Varies (e.g., 97%) | mg to gram scale[11] | CoA, SDS | UK-based supplier with strong stock in both the UK and US, known for a wide range of heterocyclic building blocks.[11] |

| SynQuest Laboratories | Not specified, but used for lab chemicals[13] | Research quantities | Safety Data Sheet (SDS) available[13] | US-based supplier focused on fluorine chemistry and specialty organic compounds for R&D.[13] |

| ChemicalBook | Varies by listed manufacturer (e.g., 95%, >98%)[2] | Gram to kilogram scale[2] | Varies by manufacturer; often NMR/LCMS mentioned[2] | An online directory listing multiple, primarily China-based, manufacturers. Good for sourcing larger quantities but requires careful vetting of the actual producer.[2] |

| Sunway Pharm Ltd | 97%[12] | 100mg to 25g[12] | CoA, Datasheet, NMR available[12] | Provides detailed batch-specific information and a clear pricing structure for various research quantities. |

Workflow for Supplier Qualification and Reagent Procurement

A systematic approach to sourcing ensures that the material you introduce into your workflow is reliable and will not compromise your results. The following workflow is recommended.

Caption: Workflow for qualifying and procuring chemical reagents.

Experimental Protocol: Incoming Quality Control (IQC)

It is imperative to perform in-house QC on any new batch of critical starting material. This self-validating step ensures the material conforms to the supplier's specifications before you invest time and resources in subsequent reactions.

Objective: To confirm the identity and purity of commercially supplied this compound via ¹H NMR and HPLC-UV.

1. Proton NMR (¹H NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5 mg of the supplied material in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz (or higher) instrument.

-

Analysis:

-

The spectrum should be consistent with the structure of this compound.

-

Look for three distinct aromatic proton signals in the pyridine region (~7.2-7.8 ppm) and a sharp singlet for the acetylenic proton (~3.1 ppm).

-

Integrate all peaks. The relative integrals should match the proton count.

-

Check for significant impurities, such as residual solvents (e.g., dichloromethane, ethyl acetate) or starting materials from its synthesis.

-

2. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Gradient Method:

-

Start at 30% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B and re-equilibrate for 2 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile. Dilute 1:100 in a 50:50 mixture of Solvents A and B.

-

Analysis:

-

Inject 10 µL of the sample.

-

The primary peak should correspond to the product.

-

Calculate the purity by area percentage. The main peak area should be ≥97% of the total integrated peak area.

-

Safety, Handling, and Storage

As a Senior Application Scientist, safety is paramount. Always consult the supplier's Safety Data Sheet (SDS) before handling any chemical.[14][15]

-

Hazards: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8][11][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[8][16] This compound can be sensitive to air and moisture over time.

Conclusion

This compound is a powerful building block for accelerating drug discovery programs. However, the success of its application is fundamentally tied to the quality of the commercial source. By adopting a rigorous supplier evaluation process, performing diligent in-house quality control, and adhering to strict safety protocols, researchers can ensure the integrity and reproducibility of their synthetic chemistry, paving the way for the successful development of next-generation therapeutics.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppliers & manufacturers in China [chemicalbook.com]

- 3. This compound | C7H4ClN | CID 44887026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. This compound | 914950-09-7 [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 11. 914950-09-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. This compound - CAS:914950-09-7 - Sunway Pharm Ltd [3wpharm.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 109201-46-9|2-Chloro-6-ethylpyridine|BLD Pharm [bldpharm.com]

The Versatile Virtuoso: A Technical Guide to the Applications of 2-Chloro-6-ethynylpyridine

For the forward-thinking researcher, the quest for novel molecular architectures with tailored functionalities is a perpetual endeavor. In the vast symphony of organic synthesis, certain building blocks distinguish themselves through their versatility and strategic reactivity. 2-Chloro-6-ethynylpyridine is one such virtuoso—a heterocyclic scaffold poised for a wide range of chemical transformations. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the core applications of this powerful intermediate, providing not only the "what" but the critical "why" behind its utility in medicinal chemistry and materials science.

The Strategic Blueprint: Understanding the Reactivity of this compound

At its core, this compound is a pyridine ring strategically adorned with two key functional groups: a chloro substituent at the 2-position and a terminal ethynyl group at the 6-position. This specific arrangement dictates its reactivity and unlocks a diverse array of synthetic possibilities.

The pyridine nitrogen, being electron-withdrawing, influences the reactivity of the entire ring system. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, although this typically requires forcing conditions. More significantly, both the chloro and ethynyl groups serve as excellent handles for transition metal-catalyzed cross-coupling reactions. The terminal alkyne, with its acidic proton, is primed for reactions that build upon the carbon-carbon triple bond, most notably Sonogashira couplings and azide-alkyne cycloadditions.

This dual functionality allows for a modular and sequential approach to molecular construction, making this compound a prized asset in the synthetic chemist's toolbox.

The Alchemist's Forge: this compound in Cross-Coupling Reactions

The true power of this compound is most evident in its application in palladium- and copper-catalyzed cross-coupling reactions. These reactions form the bedrock of modern organic synthesis, enabling the efficient construction of complex molecular frameworks.

The Sonogashira Coupling: Forging Carbon-Carbon Bonds with Precision

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C(sp)-C(sp²) bond formation.[1][2][3] this compound, with its terminal alkyne, is an ideal substrate for this transformation. This reaction allows for the direct attachment of various aryl or heteroaryl groups to the pyridine core, leading to the synthesis of a vast library of substituted pyridines.

Causality Behind Experimental Choices: The standard Sonogashira protocol employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The palladium catalyst is crucial for the oxidative addition to the aryl halide, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct. The choice of palladium catalyst, ligand, and base can be critical for optimizing the reaction yield and minimizing side reactions, such as the homocoupling of the alkyne (Glaser coupling).

Figure 1: Simplified representation of the catalytic cycles in a Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is a generalized procedure based on established methods for Sonogashira couplings of aryl halides with terminal alkynes.[4][5]

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

-

Add the anhydrous, degassed solvent to dissolve the solids.

-

Add the amine base (2-3 equiv) followed by this compound (1.1-1.2 equiv) via syringe.

-

Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodotoluene | 2-Chloro-6-((4-methylphenyl)ethynyl)pyridine | >85 (expected) |

| 2 | 1-Bromo-4-fluorobenzene | 2-Chloro-6-((4-fluorophenyl)ethynyl)pyridine | >80 (expected) |

| 3 | 3-Bromoanisole | 2-Chloro-6-((3-methoxyphenyl)ethynyl)pyridine | >80 (expected) |

| Note: The yields presented are typical for Sonogashira reactions and may vary depending on the specific substrates and reaction conditions. |

The Click Chemistry Revolution: Azide-Alkyne Cycloadditions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6][7][8][9] The ethynyl group of this compound readily participates in this reaction, allowing for its conjugation to a wide variety of molecules bearing an azide functionality. This has profound implications in drug discovery for the synthesis of complex molecules and in materials science for the functionalization of polymers and surfaces.

Causality Behind Experimental Choices: The CuAAC reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1] The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and other non-covalent interactions, often contributing to the biological activity of the final molecule.

Figure 2: A schematic representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: General Procedure for CuAAC Reaction of this compound with an Organic Azide

This protocol is a generalized procedure based on established methods for CuAAC reactions.[1]

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water)

Procedure:

-

In a reaction vial, dissolve this compound (1.0 equiv) and the organic azide (1.0-1.2 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equiv) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄ solution.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation:

| Entry | Azide | Product | Yield (%) |

| 1 | Benzyl Azide | 1-Benzyl-4-(6-chloropyridin-2-yl)-1H-1,2,3-triazole | >90 (expected) |

| 2 | Phenyl Azide | 1-Phenyl-4-(6-chloropyridin-2-yl)-1H-1,2,3-triazole | >90 (expected) |

| 3 | 1-Azido-4-methylbenzene | 1-(4-Methylphenyl)-4-(6-chloropyridin-2-yl)-1H-1,2,3-triazole | >90 (expected) |

| Note: The yields presented are typical for CuAAC reactions and may vary depending on the specific substrates and reaction conditions. |

Applications in Medicinal Chemistry: Scaffolding for Kinase Inhibitors

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[10][11][12][13][14] The derivatives of this compound are of particular interest in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The general strategy involves using the ethynylpyridine core as a central scaffold and elaborating it through the reactions described above to introduce various pharmacophores that can interact with the ATP-binding site of the target kinase. For example, a Sonogashira coupling can be used to introduce a larger aromatic system that can engage in hydrophobic interactions, while a subsequent azide-alkyne cycloaddition can be employed to append a side chain that forms hydrogen bonds with the kinase. The chloro group can also be displaced by nucleophiles to further diversify the molecular structure.

While specific examples starting directly from this compound are not abundant in the readily available literature, the synthetic utility of this building block for accessing complex pyridine-based structures makes it a highly valuable starting material for the synthesis of novel kinase inhibitors. The protocols provided in this guide offer a clear pathway for the synthesis of libraries of compounds for screening against various kinase targets.

Frontiers in Materials Science: Building Blocks for Functional Polymers

The rigid, planar structure of the ethynylpyridine unit makes it an attractive monomer for the synthesis of conjugated polymers. These materials are of great interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The polymerization of this compound can be envisioned to proceed through the alkyne functionality, leading to polyacetylene-type structures with pendant chloropyridyl groups. The presence of the nitrogen atom in the polymer backbone can influence the material's electronic properties and its ability to coordinate with metal ions. The chloro substituent offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

While the exploration of polymers derived specifically from this compound is an emerging area, the synthesis and characterization of related poly(ethynylpyridine)s have demonstrated their potential as functional materials.[15][16][17][18]

Conclusion: A Versatile Tool for Innovation